molecular formula C26H31N3O2S B3004156 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide CAS No. 887205-78-9

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide

Cat. No.: B3004156
CAS No.: 887205-78-9
M. Wt: 449.61
InChI Key: NFSDPKKDKLLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Antidepressant Action

A study highlighted the synthesis of benzo[b]thiophene derivatives, including those similar to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide, showing potential as dual-action antidepressants. These compounds demonstrated good values for 5-HT1A receptor affinity and serotonin reuptake inhibition, which are critical in treating depression (Orus et al., 2002).

Binding Affinity and Molecular Docking Studies

Another research focused on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, closely related to the compound . These derivatives showed significant affinity towards 5-HT1A receptors, with molecular docking studies revealing crucial electrostatic interactions explaining this affinity (Pessoa‐Mahana et al., 2012).

Dopamine D4 Ligand

A different study synthesized a series of 1-aryl-4-alkylpiperazines, similar to the target compound, which showed high affinity for dopamine D4 receptors. This study is crucial in understanding the role of such compounds in modulating dopamine receptors (Perrone et al., 1998).

Synthesis and Structural Characterization

Another significant research involved designing and synthesizing novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, structurally related to the target compound. The study contributed to the structural characterization of such compounds, enhancing understanding of their properties (Yang Jing, 2010).

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-11-6-7-12-23(22)31-2)25(24-13-8-18-32-24)29-16-14-28(15-17-29)19-21-9-4-3-5-10-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSDPKKDKLLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.